2-(Biphenyl-4-yl)-4,6-diphenyl-pyrylium perchlorate
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Overview
Description
2-(Biphenyl-4-yl)-4,6-diphenyl-pyrylium perchlorate is an organic compound with a complex structure that includes a pyrylium core substituted with biphenyl and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biphenyl-4-yl)-4,6-diphenyl-pyrylium perchlorate typically involves the reaction of biphenyl derivatives with pyrylium salts. One common method involves the diazotization of aniline derivatives followed by coupling with benzene derivatives in the presence of a catalyst such as copper chloride . The reaction conditions are usually mild, and the yields are generally good.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic methodologies such as the Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, and Suzuki–Miyaura reactions . These methods are well-established for the synthesis of biphenyl derivatives and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Biphenyl-4-yl)-4,6-diphenyl-pyrylium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common, given the presence of aromatic rings in the structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like copper chloride for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl quinones, while reduction can produce biphenyl alcohols .
Scientific Research Applications
2-(Biphenyl-4-yl)-4,6-diphenyl-pyrylium perchlorate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Biphenyl-4-yl)-4,6-diphenyl-pyrylium perchlorate involves its interaction with molecular targets through its aromatic rings and pyrylium core. These interactions can lead to various biochemical effects, including the modulation of enzyme activity and the alteration of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other biphenyl derivatives and pyrylium salts, such as:
- 1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-aryl-5-phenylformazans)
- Ruthenium(II)-2,2′-bipyridine/1,10-phenanthroline complexes
Uniqueness
Its ability to undergo various chemical reactions and its utility in multiple scientific fields highlight its versatility and importance .
Properties
Molecular Formula |
C33H23ClO5 |
---|---|
Molecular Weight |
535.0 g/mol |
IUPAC Name |
4,6-diphenyl-2-(4-phenylphenyl)chromenylium;perchlorate |
InChI |
InChI=1S/C33H23O.ClHO4/c1-4-10-24(11-5-1)26-16-18-28(19-17-26)33-23-30(27-14-8-3-9-15-27)31-22-29(20-21-32(31)34-33)25-12-6-2-7-13-25;2-1(3,4)5/h1-23H;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
DLYOZDFUBFDQHY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=[O+]C4=C(C=C(C=C4)C5=CC=CC=C5)C(=C3)C6=CC=CC=C6.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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